molecular formula C4H7BrO B2834624 3-Bromocyclobutan-1-ol CAS No. 2243501-46-2

3-Bromocyclobutan-1-ol

Cat. No.: B2834624
CAS No.: 2243501-46-2
M. Wt: 151.003
InChI Key: HWLHFIFQJICDNX-ZXZARUISSA-N
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Description

3-Bromocyclobutan-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated derivative of cyclobutanol, characterized by the presence of a bromine atom attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclobutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different cyclobutanol derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 3-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to cyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Various substituted cyclobutanols.

    Oxidation: 3-Bromocyclobutanone.

    Reduction: Cyclobutanol.

Scientific Research Applications

3-Bromocyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be utilized in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromocyclobutan-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in oxidation and reduction reactions, the hydroxyl group is transformed into other functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Cyclobutanol: The parent compound without the bromine atom.

    3-Chlorocyclobutan-1-ol: A chlorinated analog with similar reactivity.

    3-Iodocyclobutan-1-ol: An iodinated analog with distinct reactivity due to the larger atomic radius of iodine.

Uniqueness: 3-Bromocyclobutan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and research.

Biological Activity

3-Bromocyclobutan-1-ol is a brominated cyclobutane derivative notable for its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₇BrO, characterized by a cyclobutane ring with a bromine atom and a hydroxyl group. Its structure can be represented as follows:

Chemical Structure C4H7BrO\text{Chemical Structure }\text{C}_4\text{H}_7\text{BrO}

This compound exists in various stereochemical forms, which can influence its reactivity and biological interactions. The most studied form is the (1R,3R)-3-bromocyclobutan-1-ol.

Synthesis Methods

Several methods have been developed to synthesize this compound, including:

  • Bromination of Cyclobutanol : Direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane.
  • Cyclization Reactions : Utilizing alkyl halides and alcohols in a cyclization process to form the cyclobutane ring structure.

These synthetic routes highlight the compound's accessibility for laboratory and industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, studies on breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that:

  • The compound significantly reduced cell viability at concentrations above 50 µM.
  • Flow cytometry analysis indicated increased annexin V binding, suggesting the induction of programmed cell death.

These findings suggest potential therapeutic applications in oncology .

Neuroprotective Effects

Emerging studies also point to the neuroprotective effects of this compound. In models of neurodegeneration, it has been shown to:

  • Reduce oxidative stress markers.
  • Improve cell survival rates in neuronal cultures exposed to neurotoxic agents.

This activity may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results confirm its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In another study, the effect of this compound on MCF-7 breast cancer cells was assessed. The findings showed:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
257020
504050

This data illustrates its cytotoxic potential against cancer cells .

Properties

IUPAC Name

3-bromocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLHFIFQJICDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552270-60-6, 1909286-42-5, 2243501-46-2
Record name 3-bromocyclobutan-1-ol
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Record name rac-(1r,3r)-3-bromocyclobutanol
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Record name rac-(1s,3s)-3-bromocyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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